molecular formula C9H12N2O2 B2952146 (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid CAS No. 1563763-89-2

(E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid

Cat. No. B2952146
CAS RN: 1563763-89-2
M. Wt: 180.207
InChI Key: UVMXBJQTQNJJIX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid, also known as IPPA, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. IPPA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has been shown to activate these pathways, leading to the activation of downstream effectors that mediate its biological effects.
Biochemical and Physiological Effects:
(E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell proliferation, and the induction of apoptosis. (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has also been shown to have anti-inflammatory effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

(E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid, including the investigation of its potential applications in other scientific research fields, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid and to optimize its pharmacological properties for use as a therapeutic agent. Additionally, the development of new synthesis methods for (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid could lead to the production of more potent and selective compounds.

Synthesis Methods

(E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid can be synthesized using various methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acrylate in the presence of a base. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with acryloyl chloride in the presence of a base. These methods have been optimized to obtain high yields of (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid with high purity.

Scientific Research Applications

(E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has been extensively studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has been shown to have neuroprotective effects and can enhance learning and memory. In cancer research, (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, (E)-3-(2-Propan-2-ylpyrazol-3-yl)prop-2-enoic acid has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

(E)-3-(2-propan-2-ylpyrazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(2)11-8(5-6-10-11)3-4-9(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXBJQTQNJJIX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.